

Application Note: Spectroscopic Characterization of [2-(2-Phenylmorpholin-4-yl)ethyl]amine

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Compound of Interest

Compound Name:	[2-(2-Phenylmorpholin-4-yl)ethyl]amine
CAS No.:	1082248-83-6
Cat. No.:	B1418326

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Introduction & Chemical Context

The target molecule, [2-(2-Phenylmorpholin-4-yl)ethyl]amine (MW: 206.29 g/mol), consists of a 2-phenylmorpholine core

-alkylated with an ethylamine chain.

- **Critical Structural Feature:** The C2 position on the morpholine ring is a chiral center. Unless stereoselective synthesis was employed, the sample is likely a racemic mixture ().
- **Analytical Challenge:** The morpholine ring protons are diastereotopic due to the C2-phenyl group. In low-field NMR, these may appear as broad multiplets, but high-field NMR (≥ 400 MHz) reveals complex coupling patterns that must be distinguished from impurities.

Experimental Protocols

Sample Preparation

Objective: Minimize aggregation and exchangeable proton broadening.

- Mass Spectrometry (ESI-MS):
 - Dissolve 0.1 mg of sample in 1 mL of Methanol (LC-MS grade).
 - Add 0.1% Formic Acid to facilitate protonation ().
 - Caution: Avoid high concentrations of acetonitrile, which can suppress ionization of primary amines in some sources.
- NMR Spectroscopy:
 - Solvent Selection: Use Chloroform-d () (99.8% D) for optimal resolution of the morpholine ring protons.
 - Alternative: Use DMSO- if the sample is an HCl salt (free base may carbonate in air; DMSO suppresses this).
 - Concentration: 5–10 mg in 600 μ L solvent.
 - Filtration: Filter through a 0.45 μ m PTFE syringe filter to remove insoluble salts.

Analytical Workflow

The following diagram outlines the logical flow for validating the structure, ensuring no step is skipped.



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Figure 1: Step-by-step characterization workflow ensuring structural integrity before purity assignment.

Mass Spectrometry Analysis

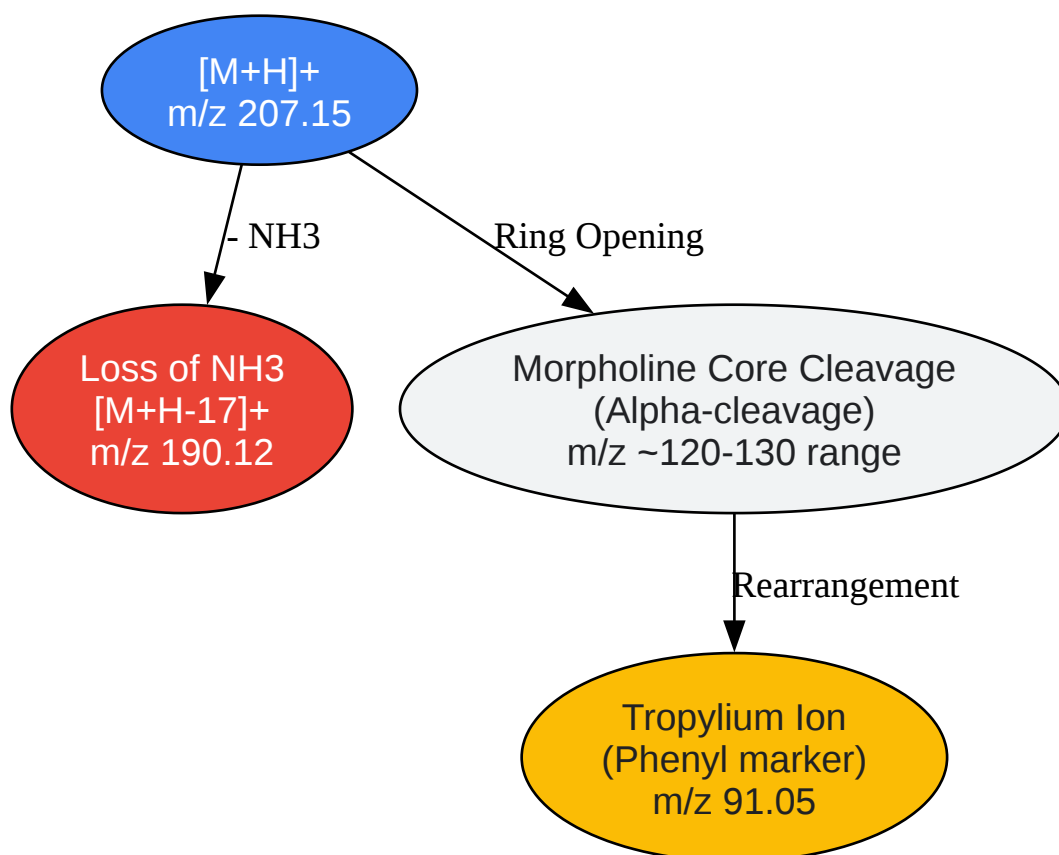
Ionization & Exact Mass

- Method: Electrospray Ionization (ESI) in Positive Mode.
- Theoretical Exact Mass (): 206.1419 Da.
- Observed Ion (): 207.1492 Da.

Fragmentation Pathways (MS/MS)

Fragmentation is dominated by the stability of the morpholine ring and the labile ethylamine tail.

- Primary Loss: Loss of ammonia (, -17 Da) from the primary amine tail is characteristic.
- Secondary Loss: Cleavage of the ethyl chain ().
- Diagnostic Ion: The tropylium ion (91) confirms the presence of the phenyl group.



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Figure 2: Predicted ESI-MS/MS fragmentation pathway for structural confirmation.

Nuclear Magnetic Resonance (NMR)

Characterization

1H NMR Interpretation (, 400 MHz)

The spectrum is divided into three distinct regions: Aromatic, Morpholine Ring, and Ethylamine Chain.

Expert Insight: The morpholine ring adopts a chair conformation with the phenyl group in the equatorial position to minimize steric strain. This renders the axial and equatorial protons on the ring chemically non-equivalent.

Region	Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
Aromatic	7.20 – 7.40	Multiplet	5H	Ar-H	Phenyl ring protons (overlapping).
Benzylic	4.45 – 4.55	dd	1H	O-CH-Ph (C2)	Deshielded by Oxygen and Phenyl ring. Characteristic "doublet of doublets" due to coupling with C3 axial/equatorial protons.
Ether	3.80 – 4.00	Multiplet	1H	O-CH (C6 eq)	Equatorial proton near oxygen.
Ether	3.60 – 3.75	td	1H	O-CH (C6 ax)	Axial proton; shows large geminal coupling.
Amine	2.90 – 3.10	Triplet	2H	-CH ₂ -NH ₂	Methylene adjacent to primary amine.
Ring N	2.75 – 2.85	Multiplet	1H	N-CH (C3 eq)	Adjacent to chiral center.
Linker	2.40 – 2.55	Triplet	2H	N-CH ₂ -CH ₂ -	Methylene linking morpholine N to ethyl chain.

Ring N	2.15 – 2.30	Multiplet	2H	N-CH (C3 ax + C5)	Remaining ring protons; complex overlap.
Exch.	1.50 – 2.00	Broad s	2H	-NH2	Primary amine protons (shift varies with concentration /water).

13C NMR Assignments

- Aromatic Carbons: 126.0 – 140.0 ppm (4 signals: ipso, ortho, meta, para).
- C2 (Benzylic): ~78.0 ppm (Deshielded by O and Ph).
- C6 (Ether): ~67.0 ppm.
- C3/C5 (Amine Ring): ~52.0 – 60.0 ppm.
- Ethyl Chain:
 - N-CH2: ~58.0 ppm.[1]
 - CH2-NH2: ~39.0 ppm.[2]

Quality Control & Troubleshooting Common Impurities

- Carbamate Formation: Primary amines react with atmospheric CO₂.
 - Symptom:[3][4][5][6] New carbonyl peak in 13C NMR (~158 ppm) and broadening of the signal.

- Fix: Store under Argon/Nitrogen or convert to HCl salt.
- Residual Solvent: Check for Methanol (3.49 ppm) or Ethanol if recrystallized.

Validation Checklist

Integration Ratio: Ensure Aromatic (5H) to Benzylic (1H) ratio is exactly 5:1. Deviations suggest impurity co-elution.

Coupling Check: The Benzylic proton (C2) must show coupling to the C3 protons. If it appears as a singlet, the ring may have opened or oxidized.

Mass Error: Experimental m/z must be within 5 ppm of calculated mass (207.1492).

References

- Morpholine NMR Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for assigning diastereotopic ring protons).
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- Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. (General reference for morpholine and ethylamine shifts).

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Sources

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- To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of [2-(2-Phenylmorpholin-4-yl)ethyl]amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418326/docs#application-note-spectroscopic-characterization-of-2-2-phenylmorpholin-4-yl-ethyl-amine>]

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